molecular formula C8H20N2O B14016549 1-Amino-4-(diethylamino)butan-2-ol CAS No. 7402-15-5

1-Amino-4-(diethylamino)butan-2-ol

Katalognummer: B14016549
CAS-Nummer: 7402-15-5
Molekulargewicht: 160.26 g/mol
InChI-Schlüssel: OQQKRNBWMQAHAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-(diethylamino)butan-2-ol is an organic compound with the molecular formula C8H20N2O. It is a versatile chemical used in various fields due to its unique structure and properties. The compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-4-(diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with 4-chlorobutan-2-ol under basic conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH2)3-CH(OH)-CH3} + \text{(C2H5)2NH} \rightarrow \text{(C2H5)2N-(CH2)3-CH(OH)-CH3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-4-(diethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-(diethylamino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-4-(diethylamino)butan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Amino-1-butanol: Similar structure but lacks the diethylamino group.

    2-Amino-4-(diethylamino)butan-1-ol: Positional isomer with different functional group placement.

    N,N-Diethyl-2-aminoethanol: Similar functional groups but shorter carbon chain.

Uniqueness: 1-Amino-4-(diethylamino)butan-2-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

7402-15-5

Molekularformel

C8H20N2O

Molekulargewicht

160.26 g/mol

IUPAC-Name

1-amino-4-(diethylamino)butan-2-ol

InChI

InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(11)7-9/h8,11H,3-7,9H2,1-2H3

InChI-Schlüssel

OQQKRNBWMQAHAU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.